molecular formula C8H9ClOZn B1588137 2-Methoxybenzylzinc chloride CAS No. 312693-15-5

2-Methoxybenzylzinc chloride

Cat. No. B1588137
M. Wt: 222 g/mol
InChI Key: UUZYGGPKLYQGLZ-UHFFFAOYSA-M
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Description

2-Methoxybenzylzinc chloride is an intermediate used in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also a model organozinc compound in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .


Synthesis Analysis

The synthesis of 2-Methoxybenzylzinc chloride involves reaction conditions with magnesium and lithium chloride in tetrahydrofuran. The ligand, Mg, LiCl, and ZnCl2 are used in a 1:2.5:1.25:1.1 molar ratio for 1 hour at 25°C .


Chemical Reactions Analysis

2-Methoxybenzylzinc chloride is used as an intermediate in the preparation of 2,4-diamino-6-arylmethylquinazolines as possible DHFR inhibitors. It is also used in the Pd-catalyzed synthesis of α-aryl tertiary amides by reacting with carbamoyl chlorides .

Scientific Research Applications

Chemical Modification and Solubility

  • 2-Methoxybenzylzinc chloride has been studied for its potential in modifying chemical structures to enhance solubility and bioavailability. For instance, the treatment of curcumin with derivatives like hydrogen bromide or choline chloride, which are structurally related to 2-methoxybenzylzinc chloride, improved curcumin's water solubility significantly (Mohamed et al., 2017).

Synthesis and Characterization of Novel Compounds

  • The compound has been used in the synthesis of novel materials, such as quaternary ammonium surfactants containing a methoxy benzyl substitute. These surfactants have shown high surface activity and are easier to aggregate in an aqueous solution compared to traditional surfactants (Zhao et al., 2014).

Polymerization Processes

  • In polymerization, 2-methoxybenzylzinc chloride plays a role in forming polymers with specific properties. The polymerization mechanism involves the formation of p-methoxybenzyl carbonium ions, indicating its importance in developing new polymeric materials (Ballard et al., 1970).

Optical and Electronic Applications

  • The compound's derivatives have been explored for optical limiting applications. For example, a doped poly(methylmethacrylate) film exhibited strong optical power limiting, suggesting potential use in optical devices (Hassan, 2014).

Receptor Interaction Studies

  • Though not directly involving 2-methoxybenzylzinc chloride, studies on related compounds, such as N-2-methoxybenzyl-phenethylamines, provide insights into the receptor binding profiles of these chemicals. These studies are crucial for understanding the interaction of such compounds with biological systems (Rickli et al., 2015).

properties

IUPAC Name

chlorozinc(1+);1-methanidyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-5-3-4-6-8(7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYGGPKLYQGLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzylzinc chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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